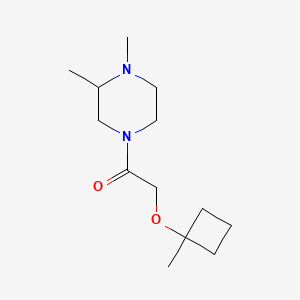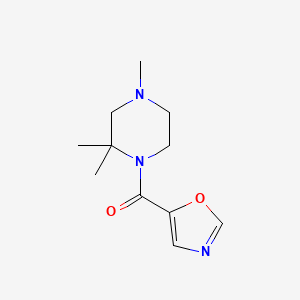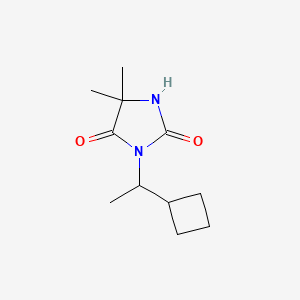
3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione, also known as GABA-T inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA).
Mecanismo De Acción
The 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, the levels of GABA in the brain increase, leading to an increase in the inhibitory neurotransmission. This results in a decrease in the excitability of neurons, leading to a calming effect.
Biochemical and Physiological Effects:
The 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in the excitability of neurons, leading to a calming effect. It has also been found to increase the levels of dopamine in the brain, leading to an increase in reward and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor has several advantages for lab experiments. It is a potent inhibitor of GABA transaminase, making it an effective tool for studying the role of GABA in the brain. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using the 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor in lab experiments. It has been found to have a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on the 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the study of the 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor in the treatment of addiction and alcoholism. Additionally, more research is needed to understand the long-term effects of the 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor on the brain and its potential for use in the treatment of neurological disorders.
Métodos De Síntesis
There are several methods for synthesizing 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione. One of the most commonly used methods involves the reaction of 3-(2,3-dihydro-1-benzothiophen-3-yl)propionic acid with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
The 3-(2,3-Dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione inhibitor has been widely used in scientific research for its potential therapeutic applications. It has been found to be effective in treating various neurological disorders such as epilepsy, anxiety, and depression. It has also been studied for its potential use in the treatment of addiction and alcoholism.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1-benzothiophen-3-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-5-12-11(15)13(10)8-6-16-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXFWHWPUHLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)


![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)

![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)
![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)